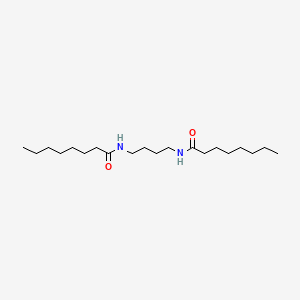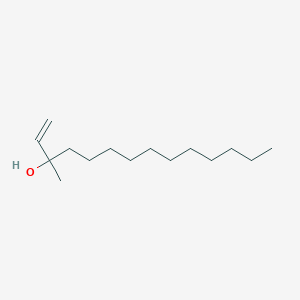
3-Methyltetradec-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyltetradec-1-en-3-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetradec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of the corresponding unsaturated fatty acids or esters. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or nickel.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyltetradec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyltetradecanal or 3-methyltetradecanone.
Reduction: Formation of 3-methyltetradecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Methyltetradec-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of 3-Methyltetradec-1-en-3-ol involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyltetradecan-1-ol: Similar structure but lacks the double bond.
Tetradec-1-en-3-ol: Similar structure but lacks the methyl group.
Oct-1-en-3-ol: Shorter carbon chain but similar functional groups.
Uniqueness
3-Methyltetradec-1-en-3-ol is unique due to its specific combination of a long carbon chain, a double bond, and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
6966-50-3 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
3-methyltetradec-1-en-3-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-12-13-14-15(3,16)5-2/h5,16H,2,4,6-14H2,1,3H3 |
Clé InChI |
MKHFYXLTDUHRKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


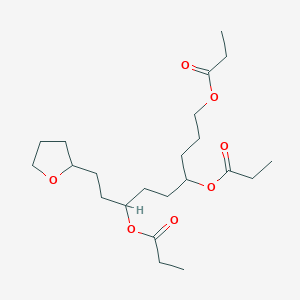

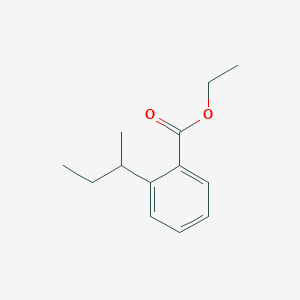


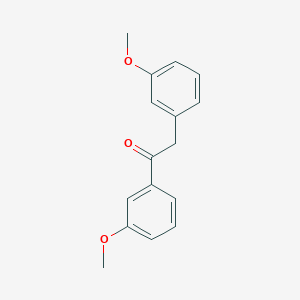
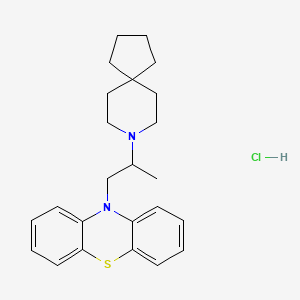
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

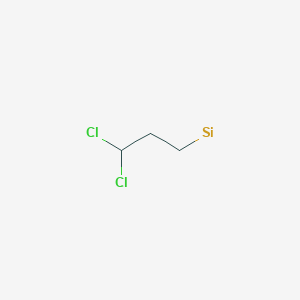
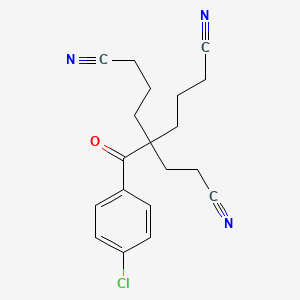
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
